Cas no 1805758-08-0 (2-Bromo-1-(2-(trifluoromethoxy)-3-(trifluoromethylthio)phenyl)propan-1-one)

2-Bromo-1-(2-(trifluoromethoxy)-3-(trifluoromethylthio)phenyl)propan-1-one is a specialized brominated ketone derivative featuring both trifluoromethoxy and trifluoromethylthio substituents on the phenyl ring. This compound is of interest in synthetic organic chemistry due to its potential as a versatile intermediate for constructing complex fluorinated structures. The presence of electron-withdrawing groups enhances reactivity in nucleophilic substitution and coupling reactions, making it useful in pharmaceutical and agrochemical research. Its structural motifs are valuable for introducing trifluoromethyl and trifluoromethoxy functionalities into target molecules, which can improve metabolic stability and bioavailability. The compound is typically handled under controlled conditions due to its reactivity and sensitivity.
2-Bromo-1-(2-(trifluoromethoxy)-3-(trifluoromethylthio)phenyl)propan-1-one structure
1805758-08-0 structure
Product name:2-Bromo-1-(2-(trifluoromethoxy)-3-(trifluoromethylthio)phenyl)propan-1-one
CAS No:1805758-08-0
MF:C11H7BrF6O2S
MW:397.131502389908
CID:4792995

2-Bromo-1-(2-(trifluoromethoxy)-3-(trifluoromethylthio)phenyl)propan-1-one Chemical and Physical Properties

Names and Identifiers

    • 2-Bromo-1-(2-(trifluoromethoxy)-3-(trifluoromethylthio)phenyl)propan-1-one
    • Inchi: 1S/C11H7BrF6O2S/c1-5(12)8(19)6-3-2-4-7(21-11(16,17)18)9(6)20-10(13,14)15/h2-5H,1H3
    • InChI Key: CWNSZPLWDKZDER-UHFFFAOYSA-N
    • SMILES: BrC(C)C(C1C=CC=C(C=1OC(F)(F)F)SC(F)(F)F)=O

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 9
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 4
  • Complexity: 373
  • XLogP3: 5.7
  • Topological Polar Surface Area: 51.6

2-Bromo-1-(2-(trifluoromethoxy)-3-(trifluoromethylthio)phenyl)propan-1-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A013022152-500mg
2-Bromo-1-(2-(trifluoromethoxy)-3-(trifluoromethylthio)phenyl)propan-1-one
1805758-08-0 97%
500mg
823.15 USD 2021-05-31
Alichem
A013022152-250mg
2-Bromo-1-(2-(trifluoromethoxy)-3-(trifluoromethylthio)phenyl)propan-1-one
1805758-08-0 97%
250mg
489.60 USD 2021-05-31
Alichem
A013022152-1g
2-Bromo-1-(2-(trifluoromethoxy)-3-(trifluoromethylthio)phenyl)propan-1-one
1805758-08-0 97%
1g
1,519.80 USD 2021-05-31

Additional information on 2-Bromo-1-(2-(trifluoromethoxy)-3-(trifluoromethylthio)phenyl)propan-1-one

Professional Introduction to 2-Bromo-1-(2-(trifluoromethoxy)-3-(trifluoromethylthio)phenyl)propan-1-one (CAS No. 1805758-08-0)

Chemical compounds with unique structural and functional properties continue to play a pivotal role in the advancement of pharmaceutical research and development. One such compound, 2-Bromo-1-(2-(trifluoromethoxy)-3-(trifluoromethylthio)phenyl)propan-1-one, identified by its CAS number 1805758-08-0, has garnered significant attention due to its versatile applications in synthetic chemistry and potential therapeutic utilities. This introduction delves into the compound's structural characteristics, synthetic pathways, and recent applications in cutting-edge research.

The molecular structure of 2-Bromo-1-(2-(trifluoromethoxy)-3-(trifluoromethylthio)phenyl)propan-1-one is characterized by a brominated propanone core substituted with a phenyl ring bearing both trifluoromethoxy and trifluoromethylthio functional groups. This unique arrangement imparts distinct electronic and steric properties, making it a valuable intermediate in organic synthesis. The presence of bromine and the electron-withdrawing nature of the trifluoromethylthio group enhance its reactivity in various chemical transformations, including cross-coupling reactions, nucleophilic substitutions, and cyclizations.

In recent years, the compound has been extensively studied for its role in the synthesis of biologically active molecules. The trifluoromethoxy group, known for its ability to modulate metabolic stability and binding affinity, has been particularly exploited in the development of novel pharmaceutical agents. For instance, derivatives of this compound have been investigated as potential inhibitors of enzymes involved in inflammatory pathways, showcasing their therapeutic promise.

The synthetic utility of 2-Bromo-1-(2-(trifluoromethoxy)-3-(trifluoromethylthio)phenyl)propan-1-one has been highlighted in several recent publications. Researchers have leveraged its reactive bromine atom to introduce diverse substituents onto the aromatic ring, facilitating the construction of complex heterocyclic frameworks. These efforts have led to the discovery of novel scaffolds with enhanced biological activity, underscoring the compound's importance as a building block in medicinal chemistry.

Moreover, the compound's incorporation into drug-like molecules has been explored through various synthetic strategies. Transition-metal-catalyzed cross-coupling reactions have emerged as particularly effective methods for modifying its structure. Palladium-catalyzed Suzuki-Miyaura and Heck reactions, for example, have enabled the introduction of aryl and vinyl groups at specific positions, expanding the chemical space available for drug discovery.

The trifluoromethylthio group in 2-Bromo-1-(2-(trifluoromethoxy)-3-(trifluoromethylthio)phenyl)propan-1-one also contributes to its unique properties by influencing both electronic distribution and steric hindrance. This feature has been exploited in the design of molecules with improved pharmacokinetic profiles. By modulating these properties, researchers aim to enhance drug efficacy while minimizing side effects.

Recent advances in computational chemistry have further enhanced our understanding of this compound's behavior. Molecular modeling studies have provided insights into its interactions with biological targets, aiding in the rational design of more effective therapeutic agents. These computational approaches complement experimental efforts by predicting potential binding modes and optimizing molecular structures for improved activity.

The potential applications of 2-Bromo-1-(2-(trifluoromethoxy)-3-(trifluoromethylthio)phenyl)propan-1-one extend beyond pharmaceuticals. Its structural motifs have been explored in materials science, where it serves as a precursor for functional polymers and advanced materials. The compound's ability to undergo selective modifications makes it a valuable candidate for developing materials with tailored properties.

In conclusion, 2-Bromo-1-(2-(trifluoromethoxy)-3-(trifluoromethylthio)phenyl)propan-1-one (CAS No. 1805758-08-0) represents a fascinating chemical entity with broad utility across multiple disciplines. Its unique structural features and reactivity make it an indispensable tool in synthetic chemistry and drug development. As research continues to uncover new applications for this compound, its significance is expected to grow further, driving innovation in both academic and industrial settings.

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